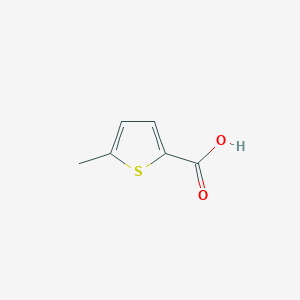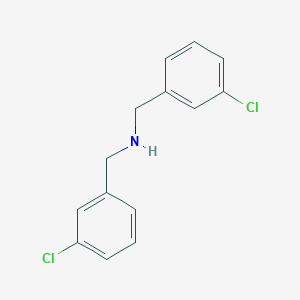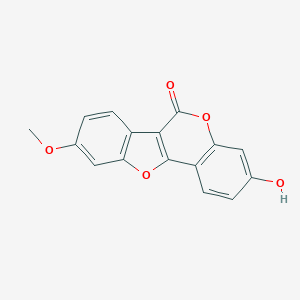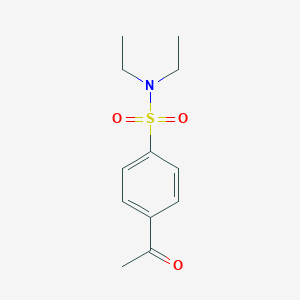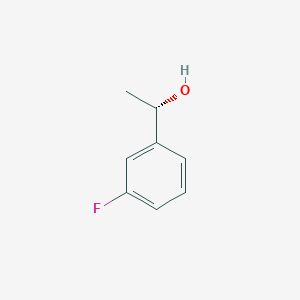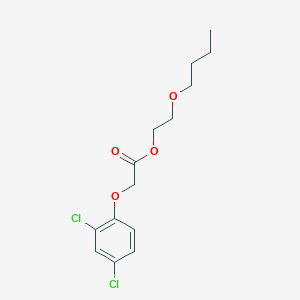
Dodecyltrimethylammonium
Übersicht
Beschreibung
Dodecyltrimethylammonium is a quaternary ammonium compound with the chemical formula C₁₅H₃₄N. It is a cationic surfactant widely used in various applications due to its ability to disrupt hydrophobic interactions and electrostatic forces. This compound is known for its effectiveness in solubilizing proteins and peptides, extracting DNA, and lysing cells .
Vorbereitungsmethoden
Dodecyltrimethylammonium can be synthesized through the reaction of dodecyl bromide with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product, this compound bromide, is then purified through recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .
Analyse Chemischer Reaktionen
Dodecyltrimethylammonium undergoes various chemical reactions, including ion-exchange reactions, where it can replace other cations in a substrate. It also participates in micellization processes, forming micelles in aqueous solutions. Common reagents used in these reactions include sodium dodecyl sulfate and other surfactants . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dodecyltrimethylammonium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dodecyltrimethylammonium involves its ability to disrupt hydrophobic interactions and electrostatic forces. This disruption allows it to solubilize membrane-bound proteins and peptides, making them accessible for analysis and characterization . It also interacts with DNA, altering its conformation and facilitating its release from cellular components . The compound’s cationic nature enables it to interact with negatively charged cell membranes, leading to cell lysis and the release of intracellular contents .
Vergleich Mit ähnlichen Verbindungen
Dodecyltrimethylammonium is similar to other quaternary ammonium compounds such as hexadecyltrimethylammonium and didecyldimethylammonium. it is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing a wide range of biomolecules . Similar compounds include:
Hexadecyltrimethylammonium: Known for its use in the synthesis of mesoporous silica materials.
Didecyldimethylammonium: Used in disinfectants and antiseptics.
This compound’s versatility and effectiveness in various applications make it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
10182-91-9 |
|---|---|
Molekularformel |
C15H34N+ |
Molekulargewicht |
228.44 g/mol |
IUPAC-Name |
dodecyl(trimethyl)azanium |
InChI |
InChI=1S/C15H34N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4/h5-15H2,1-4H3/q+1 |
InChI-Schlüssel |
VICYBMUVWHJEFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)C |
Andere CAS-Nummern |
10182-91-9 |
Verwandte CAS-Nummern |
1119-94-4 (bromide) 112-00-5 (chloride) 13623-06-8 (methyl sulfate salt) |
Synonyme |
1-dodecanaminium, N,N,N-trimethyl-, bromide ammonium, dodecyltrimethyl-, chloride ammonium, dodecyltrimethyl-,bromide C(12)TAC C12QAC C12TAC dodecyl trimethyl ammonium chloride dodecyl trimethylammonium chloride dodecyltrimethylammonium dodecyltrimethylammonium bromide dodecyltrimethylammonium chloride dodecyltrimethylammonium chromate (2:1) dodecyltrimethylammonium ethyl sulfate dodecyltrimethylammonium hydroxide dodecyltrimethylammonium iodide dodecyltrimethylammonium maleate (2:1) dodecyltrimethylammonium methyl sulfate salt dodecyltrimethylammonium perchlorate dodecyltrimethylammonium sulfate (2:1) dodecyltrimethylammonium sulfide (2:1) dodecyltrimethylammonium thiomolybdate salt hydrate DoTAC compound DTMACl cpd laurtrimonium laurtrimonium bromide laurtrimonium chloride lauryl trimethyl ammonium chloride lauryltrimethylammonium bromide lauryltrimethylammonium chloride monolauryltrimethylammonium chloride N,N,N-trimethyl-1-dodecanaminium chloride n-dodecyl triethylammonium bromide n-dodecyltrimethylammonium n-dodecyltrimethylammonium chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




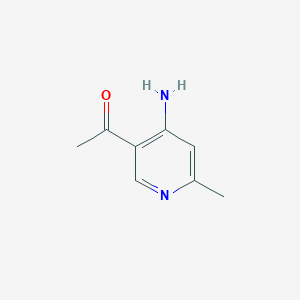

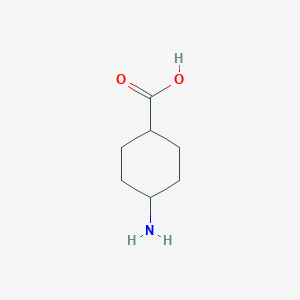
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)

